(2S)-2-acetamido-3-methoxypropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2s 2 Acetamido 3 Methoxypropanoic Acid
Established Synthetic Routes and Strategies
The synthesis of (2S)-2-acetamido-3-methoxypropanoic acid can be achieved through several strategic pathways, primarily leveraging chiral precursors to ensure the desired stereochemistry.
A common and effective strategy for the synthesis of this compound involves the use of serine derivatives as the starting material. medchemexpress.commdpi.com L-serine is a natural and readily available chiral precursor. The synthesis typically begins with the protection of the amino and carboxyl groups of L-serine. The hydroxyl group is then methylated to introduce the methoxy (B1213986) group. Subsequent deprotection and acetylation of the amino group yield the final product.
Alternatively, protected forms of serine, such as N-Boc-D-serine, can be utilized. mdpi.com The use of a protecting group like tert-butyloxycarbonyl (Boc) on the amino group allows for selective modification of the hydroxyl and carboxyl groups. The synthesis would proceed by methylation of the hydroxyl group, followed by deprotection of the Boc group and subsequent acetylation.
A synthetic approach using an aldehyde derived from a protected serine, such as Nα-Fmoc-O-tert-butyl-D-serine, can also be envisioned. mdpi.com This method involves the reduction of a Weinreb-Nahm amide derivative to the corresponding α-amino aldehyde, which can then be further manipulated. mdpi.com
This approach focuses on the final step of the synthesis, which is the acetylation of the amino group. The precursor, (S)-2-amino-3-methoxypropanoic acid, is a key intermediate. chem960.com This non-proteinogenic amino acid serves as a valuable chiral building block in its own right. chem960.com
The acetylation is typically carried out using acetic anhydride (B1165640) in the presence of a base. The choice of solvent and reaction conditions is crucial to ensure high yield and prevent side reactions. This method is straightforward, provided that the precursor (S)-2-amino-3-methoxypropanoic acid is readily available or can be synthesized efficiently.
To ensure the correct stereochemistry at the C2 position, multi-step stereospecific synthesis is often employed. elsevierpure.com These methods build the molecule from simpler chiral starting materials, controlling the stereochemistry at each step. One such approach could start from a chiral aldehyde, known as Garner's aldehyde, which is a common starting material for the stereocontrolled synthesis of amino acids. elsevierpure.com
The synthesis would involve the introduction of the methoxy group and the nitrogen functionality with the correct stereochemistry. The final steps would involve the conversion of the functional groups to the carboxylic acid and the acetylation of the amino group. These multi-step approaches, while often longer, provide excellent control over the stereochemistry of the final product.
Industrial Synthesis Optimization and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to enhance yield, purity, and cost-effectiveness.
For large-scale production, optimizing reaction conditions is paramount. This includes fine-tuning parameters such as temperature, reaction time, and catalyst loading. In a related industrial synthesis of 2-(4-methoxyphenoxy)-propionic acid, phase transfer catalysis was employed to improve the reaction efficiency and simplify the work-up procedure, resulting in a total yield of over 90% and a purity of up to 99.5%. google.com Similar strategies could be adapted for the synthesis of this compound.
Purification methods are also a critical aspect of industrial synthesis. Recrystallization is a common technique to achieve high purity of the final product. The choice of an appropriate solvent system for recrystallization is essential for maximizing yield and removing impurities.
The cost of raw materials is a major factor in the economic viability of large-scale synthesis. Therefore, the selection of cost-effective reagents and the development of efficient synthetic routes that minimize the use of expensive chemicals are crucial. For instance, in the synthesis of related compounds, the use of inexpensive and readily available starting materials like 2-chloropropionic acid has been explored. google.com
Chemical Reactivity and Derivatization Strategies
This compound is a functionalized amino acid derivative that possesses three primary sites for chemical modification: the C-terminal carboxylic acid, the N-terminal acetamido group, and the C-3 methoxy group. The strategic manipulation of these functional groups allows for the synthesis of a diverse range of derivatives, enabling the exploration of structure-activity relationships (SAR) for various biological targets. scilit.com Key chemical transformations include amidation, modifications of the acetamido and methoxy groups, and a range of nucleophilic substitution and condensation reactions. google.com
The carboxylic acid moiety of this compound is a prime target for modification, most commonly through amidation reactions to produce C-terminal amides. This modification neutralizes the negative charge of the carboxylate at physiological pH, which can significantly alter the molecule's physicochemical properties and receptor binding interactions. nih.gov The formation of N-benzylamide derivatives, in particular, has been extensively studied. google.comnih.gov
The synthesis of N-benzylamides, such as (2R)-2-acetamido-N-benzyl-3-methoxypropionamide (the enantiomer of the derivative of the title compound), is typically achieved by activating the carboxylic acid followed by coupling with benzylamine (B48309). google.comnih.gov Various coupling reagents and conditions have been successfully employed to facilitate this condensation reaction. One common approach involves the use of isobutyl chloroformate in the presence of a base to form a mixed anhydride, which then readily reacts with benzylamine. google.com Another effective method utilizes specific amide coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates direct amide bond formation between the acid and benzylamine. nih.gov
The table below summarizes various reported methods for the N-benzylamide formation.
| Coupling Reagent/Activator | Base | Solvent | Reference |
| Isobutyl chloroformate | Not specified | Methylene dichloride | google.com |
| DMTMM | Not specified | Tetrahydrofuran (THF) | nih.gov |
| Unspecified "activator" | Unspecified "base" | Not specified | google.com |
These amidation strategies are fundamental in creating libraries of C-terminally modified analogs for pharmacological screening. scilit.com
The acetamido group at the C-2 position is another site for chemical derivatization, although it is explored less frequently than the C-terminus. The most fundamental transformation at this position is the hydrolysis of the amide bond to yield the corresponding free amine, (2S)-2-amino-3-methoxypropanoic acid. This reaction can be carried out under standard acidic or basic conditions.
Once the primary amine is unmasked, it serves as a versatile nucleophile for the synthesis of a wide array of new derivatives. Re-acylation with different acylating agents (e.g., various acid chlorides or anhydrides) can introduce novel N-acyl groups, allowing for systematic alterations to the group's steric and electronic properties. The synthesis of the parent compound itself often involves the acetylation of 2-amino-3-methoxypropanoic acid using acetic anhydride, highlighting the feasibility of this transformation. google.com This synthetic route underscores the accessibility of the amino group for introducing diverse functionalities.
The methoxy group at the C-3 position plays a significant role in defining the molecule's interaction with biological targets. scilit.com Structure-activity relationship studies on related compounds have shown that the nature of the substituent at this "3-oxy site" is critical for biological activity. scilit.comnih.gov While the methoxy group itself is relatively stable, a key derivatization strategy involves its cleavage to reveal the underlying 3-hydroxy group.
This O-demethylation step produces (2S)-2-acetamido-3-hydroxypropanoic acid, a crucial intermediate. The newly exposed hydroxyl group can then act as a nucleophile in a Williamson-type ether synthesis. nih.gov By reacting this intermediate with a variety of alkylating agents, such as alkyl or aryl halides, a diverse library of 3-oxy-substituted analogs can be generated. Research has demonstrated the successful incorporation of various small, nonpolar alkyl groups at this position, as well as larger or unsaturated moieties, to probe the spatial and electronic requirements of the target binding site. scilit.comnih.gov
The synthesis of derivatives of this compound is fundamentally reliant on the principles of nucleophilic substitution and condensation reactions. These reaction classes encompass the majority of the derivatization strategies employed for this molecule.
Condensation Reactions:
Amide Bond Formation: As detailed in section 2.3.1, the reaction of the carboxylic acid with amines like benzylamine is a classic example of a condensation reaction, where water is formally eliminated to form a stable amide linkage. google.comnih.gov
N-Acylation: The modification of the C-2 amino group (following deacetylation) with various acid chlorides or anhydrides is another key condensation reaction used to diversify this position. google.com
Nucleophilic Substitution Reactions:
O-Alkylation: The synthesis of novel 3-oxy derivatives, as described in section 2.3.3, proceeds via an SN2-type nucleophilic substitution. The deprotonated 3-hydroxy intermediate acts as a nucleophile, attacking an electrophilic alkyl halide to form a new ether bond. nih.gov
Synthetic Precursors: The synthesis of the core structure of functionalized amino acids often involves nucleophilic substitution. For instance, related synthetic routes have utilized the displacement of a halide (e.g., bromine) with a nucleophile like sodium azide (B81097) as a key step.
These fundamental reaction types provide a robust toolkit for the chemical biologist or medicinal chemist to systematically modify the this compound scaffold and investigate its biological potential.
Stereochemical Aspects and Chiral Control in the Synthesis of 2s 2 Acetamido 3 Methoxypropanoic Acid and Its Analogs
Importance of Chirality in Functionalized Amino Acid Derivatives for Research
Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry and drug discovery. nih.govyoutube.com Most biological molecules, including the proteinogenic amino acids that constitute proteins in the human body, exist as a single enantiomer (the L-form). youtube.comnih.govacs.org This inherent homochirality in biological systems means that the different enantiomers of a chiral drug or research compound can exhibit vastly different pharmacological, metabolic, and toxicological profiles. nih.govresearchgate.net The specific stereochemistry of a molecule dictates its ability to bind to targets such as enzymes and receptors, which themselves are chiral environments. nih.govmdpi.com
Functionalized amino acid derivatives, which include non-proteinogenic amino acids and their modifications, are of significant interest in research. mdpi.comnature.com They are used as building blocks for creating novel peptides, peptidomimetics, and other bioactive compounds with tailored properties. nature.comnih.gov The introduction of functional groups, such as the 3-methoxy group in (2S)-2-acetamido-3-methoxypropanoic acid, can alter the molecule's polarity, conformation, and binding capabilities.
The stereochemical configuration is paramount. For instance, in studies of the natural product Acivicin and its analogs, only isomers with the natural (S)-configuration at the alpha-carbon showed significant biological activity, suggesting that their cellular uptake is mediated by stereospecific L-amino acid transport systems. nih.govresearchgate.net This highlights that the biological activity of a functionalized amino acid is often restricted to one enantiomer. nih.govacs.org Therefore, the ability to synthesize and study stereochemically pure compounds like this compound is essential for accurately understanding their biological roles and for developing new therapeutic agents. nih.govnature.com
Enantioselective Synthesis Methods
The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. For a molecule like this compound, which has a defined stereocenter, enantioselective synthesis methods are required to produce the desired (S)-enantiomer exclusively, avoiding the formation of its mirror image, the (R)-enantiomer. These methods can be broadly categorized into asymmetric transformations and the resolution of racemic mixtures.
Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material, directly yielding an enantiomerically enriched product. This is often achieved using either chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. researchgate.net A well-known example is the use of Schöllkopf's reagent, a chiral bis-lactim ether derived from valine and glycine, for the asymmetric synthesis of α-amino acids. researchgate.netcapes.gov.br The bulky chiral auxiliary blocks one face of the molecule, forcing an incoming electrophile (e.g., an alkyl halide) to add to the opposite face, thereby controlling the stereochemistry. This approach can lead to high diastereomeric excess (d.e.), often exceeding 95%. capes.gov.br Subsequent hydrolysis cleaves the newly synthesized amino acid from the auxiliary. researchgate.netcapes.gov.br Other auxiliaries, such as those derived from 1-amino-2-phenyl-1-cyclohexanecarboxylic acids or chiral piperazine-2,5-diones, have also been developed for the synthesis of enantiomerically pure amino acids. researchgate.netrsc.org
Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. The catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, creates a chiral environment for the reaction. nature.com For the synthesis of β-amino acid derivatives, cooperative catalysis involving a Nickel(II) catalyst with a chiral bisoxazoline (Box) ligand and a chiral phosphoric acid has been shown to effectively control enantioselectivity in C-C bond-forming reactions. nih.gov Similarly, photoredox catalysis using a chiral N-sulfinyl imine as a radical acceptor has been employed for the asymmetric synthesis of unnatural α-amino acids from alcohol precursors. rsc.orgrsc.org These catalytic methods are highly efficient and atom-economical, making them attractive for large-scale synthesis. nature.com
| Method | Key Reagent/Catalyst | Typical Application | Key Feature |
|---|---|---|---|
| Chiral Auxiliary | Schöllkopf's Reagent (chiral bis-lactim ether) | Asymmetric alkylation to form α-amino acids | High diastereoselectivity (>95% d.e.), auxiliary is recyclable. researchgate.netcapes.gov.br |
| Chiral Catalysis | Ni(II)/cyclo-Box complex + Chiral Phosphoric Acid | Asymmetric synthesis of β-amino acid derivatives | Cooperative catalysis enables high enantioselectivity. nih.gov |
| Chiral Catalysis | Photoredox catalyst with chiral N-sulfinyl imine | Asymmetric synthesis of α-amino acids from alcohols | Uses ubiquitous alcohols as starting materials. rsc.orgrsc.org |
Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, enantiomerically pure components.
Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. For N-acetylated amino acids, such as the racemic precursor to this compound, an enzyme called acylase can be used. oup.comtandfonline.com Mold acylases from sources like Aspergillus species selectively hydrolyze the N-acetyl group from the L-amino acid (the natural enantiomer), leaving the N-acetyl-D-amino acid untouched. oup.comtandfonline.comjst.go.jp The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid have different chemical and physical properties (e.g., solubility), allowing them to be separated. google.com This method is valued for producing amino acids of high optical purity. oup.comtandfonline.com Dynamic kinetic resolution (DKR) is an advanced form of this process where the unwanted enantiomer is continuously racemized back into the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org
Diastereomeric Salt Formation: This classic resolution method involves reacting a racemic acid or base with an enantiomerically pure resolving agent (a chiral base or acid, respectively). libretexts.org For resolving a racemic mixture of N-acetyl-3-methoxypropanoic acid, a chiral amine like (+)-1-phenylethanamine or a naturally occurring base like brucine (B1667951) could be used. libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., (S)-acid·(R)-base and (R)-acid·(R)-base). Diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. fiveable.mersc.org Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to remove the resolving agent. libretexts.orgmdpi.com The choice of resolving agent and solvent is critical, as it can determine which diastereomeric salt crystallizes out of solution. rsc.orgresearchgate.net
Evaluation of Enantiomeric Purity in Research Synthesis
After performing an enantioselective synthesis or resolution, it is crucial to accurately determine the enantiomeric purity of the product. Enantiomeric excess (ee), a measure of this purity, is a critical parameter in chiral chemistry. Several analytical techniques are employed for this purpose.
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. chromatographytoday.comrsc.org The separation occurs on a chiral stationary phase (CSP), which contains an enantiomerically pure molecule that interacts differently with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. nih.gov
Various types of CSPs are available for amino acid derivatives, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, crown ethers, and macrocyclic glycopeptides (like vancomycin). chromatographytoday.comnih.govmdpi.com For N-protected amino acids, such as N-FMOC or N-acetyl derivatives, polysaccharide-based CSPs are often effective under reversed-phase conditions. phenomenex.com The choice of mobile phase, its pH, and the column temperature can be optimized to improve the resolution between the enantiomer peaks. nih.gov The ability to achieve baseline separation allows for the accurate calculation of the enantiomeric excess by comparing the integrated areas of the two peaks. phenomenex.com
| Chiral Stationary Phase (CSP) Type | Example Selector | Typical Application | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | N-protected amino acids (e.g., N-FMOC) phenomenex.com | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |
| Macrocyclic Glycopeptide | Norvancomycin nih.gov | Dansyl-amino acids nih.gov | Ionic, hydrophobic, and hydrogen bonding interactions within the macrocycle's cavity. nih.gov |
| Crown Ether | Chiral crown ether | Free amino acids nih.govmdpi.com | Host-guest complexation, primarily with the protonated primary amine group. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary compound must be added to the sample to induce a chemical shift difference between the signals of the two enantiomers.
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes containing a chiral ligand. researchgate.nettcichemicals.com When a CSR is added to a solution of a racemic compound, it forms rapidly exchanging diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, resulting in separate, resolvable signals for the corresponding protons or carbons of the two enantiomers in the NMR spectrum. researchgate.net For amino acids in aqueous solutions, water-soluble CSRs like complexes of Europium(III) or Samarium(III) with chiral ligands such as propylenediaminetetraacetate (pdta) are used. researchgate.nettcichemicals.com The integration of the separated signals allows for the quantification of the enantiomeric ratio. The pH of the solution is a critical parameter for achieving good resolution. tcichemicals.com
Chiral Derivatizing Agents (CDAs): An alternative NMR method involves reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid, to form a covalent mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric ratio can be determined by integrating the signals. nih.gov
While mass spectrometry is also a powerful analytical tool, its use for chiral analysis often requires derivatization or specialized techniques like ion/molecule reactions with a chiral selector. rsc.orgucdavis.edursc.orgnih.gov NMR and HPLC remain the most direct and widely used methods for assessing the enantiomeric purity of compounds like this compound in a research setting.
Advanced Analytical Characterization in Research of 2s 2 Acetamido 3 Methoxypropanoic Acid
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of (2S)-2-acetamido-3-methoxypropanoic acid. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal the specific arrangement of atoms and functional groups, confirming the compound's identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would identify all hydrogen atoms and their chemical environments, while ¹³C NMR would do the same for the carbon atoms.
While specific spectral data for this compound is not widely published, data for its precursor, N-Acetyl-L-serine ((2S)-2-acetamido-3-hydroxypropanoic acid), provides a close reference. The key difference in the spectra would be the presence of signals corresponding to the O-methyl group in the target compound, replacing the hydroxyl proton and shifting the adjacent carbon and proton signals.
¹H NMR Spectral Data for the Related Compound N-Acetyl-L-serine: In the ¹H NMR spectrum of N-Acetyl-L-serine, distinct peaks would correspond to the different protons in the molecule. For instance, a singlet for the acetyl methyl protons, and multiplets for the alpha- and beta-protons of the serine backbone.
Table 1: Representative ¹H NMR Data for N-Acetyl-L-serine
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.0 | Singlet |
| α-CH | ~4.5 | Multiplet |
| β-CH₂ | ~3.9 | Multiplet |
| Amide (NH) | Variable | Broad Singlet |
| Carboxyl (OH) | Variable | Broad Singlet |
For this compound, one would expect to see a new singlet around 3.3-3.4 ppm for the methoxy (B1213986) (O-CH₃) protons. The β-CH₂ protons would also experience a downfield shift due to the ether linkage compared to the alcohol in N-Acetyl-L-serine.
¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxyl (C=O) | ~174 |
| Acetyl (C=O) | ~172 |
| α-CH | ~53 |
| β-CH₂ | ~72 |
| Methoxy (OCH₃) | ~59 |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that can generate intact molecular ions, making them suitable for analyzing polar molecules like amino acid derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
When coupled with liquid chromatography (LC-MS), this technique allows for the separation of components in a mixture before mass analysis. For this compound (C₆H₁₁NO₄), the expected exact mass can be calculated and compared with experimental results from HRMS for definitive identification.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₆H₁₂NO₄⁺ | 162.0715 |
| [M+Na]⁺ | C₆H₁₁NNaO₄⁺ | 184.0535 |
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further confirm the structure, showing characteristic losses such as the methoxy group, the acetyl group, and the carboxylic acid group.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | 3350-3250 |
| C-H (Alkane) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1550-1510 |
Chromatographic Techniques for Purity Assessment and Identity Confirmation
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products. These techniques are also used to confirm the identity of the compound by comparing its retention time to that of a known standard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
The development of an HPLC method would focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. The retention time under specific conditions serves as an identifier for the compound. For enantiomeric purity, a chiral HPLC method would be necessary, employing a chiral stationary phase to separate the (2S) and (2R) enantiomers. A study on the separation of D- and L-serine used derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) followed by reversed-phase HPLC with an electrochemical detector. nih.gov A similar derivatization strategy could be adapted for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the stationary phase (<2 μm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity. A UPLC method for this compound would offer a more rapid and efficient way to assess purity and confirm identity compared to traditional HPLC. The principles of separation remain the same as HPLC, typically utilizing reversed-phase chromatography, but with the advantages of higher throughput and performance. The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful combination for the definitive identification of the compound and its impurities, even at very low levels.
Role in Structure Activity Relationship Sar Studies of Functionalized Amino Acid Derivatives
(2S)-2-Acetamido-3-Methoxypropanoic Acid as a Core Scaffold for Bioactive Molecule Design
The this compound framework is a well-established scaffold for designing anticonvulsant agents. nih.govacs.org This structure is central to the design of lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), a potent antiepileptic drug. nih.govnih.gov The scaffold's utility stems from its combination of key pharmacophores found in both functionalized amino acids and α-aminoamides, which are two classes of drugs known for their anticonvulsant properties. nih.govnih.gov Its inherent chirality and multiple sites for chemical modification make it an ideal template for creating diverse libraries of compounds. mdpi.com By systematically altering different parts of the molecule, researchers can probe the structural requirements for biological activity and optimize interactions with molecular targets. nih.gov The development of affinity labels based on this scaffold has also been instrumental in identifying the pharmacological basis for the function of FAAs. acs.orgresearchgate.net
Modifications and Analog Design based on the this compound Framework
Analog design based on this framework has been a fruitful area of research, leading to the discovery of compounds with superior activity profiles. Modifications typically focus on specific sites of the molecule to enhance potency, selectivity, and pharmacokinetic properties.
The 3-oxy position of the this compound core has been a primary target for modification to define its SAR. nih.govnih.gov Research has shown that this site is sensitive to the size and polarity of the substituent. nih.gov Strategies involve replacing the methoxy (B1213986) group with other small, non-polar, and non-bulky substituents. nih.govresearchgate.net This approach has yielded compounds that retain or even exceed the anticonvulsant activity of the parent molecule in preclinical models like the maximal electroshock (MES) seizure test. nih.govnih.gov The introduction of larger moieties at this position generally leads to a loss of activity; however, this can be partially offset by incorporating unsaturated groups like allyl or propargyl ethers. nih.govnih.gov
Table 1: Impact of 3-Oxy Site Modifications on Anticonvulsant Activity
| Substituent at 3-Oxy Site | General Characteristics | Impact on Anticonvulsant Activity (MES Test) | Reference |
|---|---|---|---|
| -OCH3 (Methoxy) | Small, Non-polar | High (Reference Compound) | nih.govnih.gov |
| -OCH2CH3 (Ethoxy) | Small, Non-polar | High, similar to Methoxy | nih.gov |
| -OCH(CH3)2 (Isopropoxy) | Bulky, Non-polar | Reduced Activity | nih.gov |
| -OCH2CH=CH2 (Allyloxy) | Unsaturated | Partially Restored Activity (compared to bulky groups) | nih.govnih.gov |
| -OCH2C≡CH (Propargyloxy) | Unsaturated | Partially Restored Activity (compared to bulky groups) | nih.gov |
The N-benzyl amide portion of related analogs is another critical region for SAR studies. Modifications here aim to explore the hydrophobic pocket of the target receptor. nih.gov A common strategy involves introducing various substituents onto the phenyl ring of the benzyl (B1604629) group. acs.org Studies have shown that, similar to the 3-oxy site, the 4'-position of the benzylamide can accommodate non-bulky, hydrophobic groups while maintaining significant anticonvulsant activity. nih.govnih.gov For instance, chimeric compounds have been designed by merging the structural motifs of lacosamide and safinamide, which involves significant alteration of the N-benzyl group to include extended structures with additional aromatic rings. nih.gov Some designs have incorporated an oxymethylene linker between two aromatic rings in this part of the molecule. nih.gov
The nature of the substituents introduced onto the core scaffold has a profound impact on the resulting biological activity.
Polar vs. Non-polar/Hydrophobic Groups : There is a clear preference for non-polar, hydrophobic substituents at both the 3-oxy and the 4'-benzylamide positions. nih.govnih.gov The introduction of polar groups in these regions generally diminishes anticonvulsant activity, suggesting that these parts of the molecule interact with hydrophobic regions of the molecular target. nih.gov
Bulky Groups : The size of the substituent is a critical determinant of activity. Small, non-bulky groups are well-tolerated and often lead to potent compounds. nih.govresearchgate.net Conversely, the introduction of larger, bulkier moieties typically results in a significant loss of seizure protection. nih.gov
Unsaturated Groups : The negative impact of larger substituents can be partially mitigated by the inclusion of unsaturated functionalities, such as allyl or propargyl groups. nih.govnih.gov This suggests that the rigidity and electronic properties of these groups may allow for a more favorable interaction with the target, compensating for the steric hindrance. nih.gov
Comparative Analysis of Enantiomeric Forms in Biological Contexts
Chirality plays a pivotal role in the pharmacological activity of many drugs, and this is particularly evident in the case of lacosamide and its precursors. Lacosamide is the pure (R)-enantiomer of 2-acetamido-N-benzyl-3-methoxypropionamide mdpi.comphenomenex.com. The corresponding (S)-enantiomer, which would be synthesized from this compound, is considered inactive mdpi.comphenomenex.com.
The stereochemistry at the alpha-carbon is critical for the biological activity of lacosamide. The (R)-configuration is responsible for its therapeutic effects as an antiepileptic drug, while the (S)-enantiomer does not contribute to this activity mdpi.com. This stark difference in activity between the enantiomers underscores the stereospecific nature of the drug's interaction with its biological targets. Lacosamide's mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels and interaction with the collapsin-response mediator protein 2 (CRMP-2) nih.govnih.govpatsnap.com. It is presumed that only the (R)-enantiomer can adopt the correct three-dimensional orientation to bind effectively to these targets.
Due to the inactivity of the (S)-enantiomer, it is treated as an impurity in the pharmaceutical manufacturing of lacosamide phenomenex.comeuropa.eu. Regulatory agencies require strict control over the enantiomeric purity of the final drug product. The synthesis of lacosamide is designed to be stereoselective, often starting from D-serine to produce the desired (R)-enantiomer of the intermediate acid and, subsequently, lacosamide google.compatsnap.comgoogle.com. Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify the presence of the (S)-enantiomer to ensure it remains below specified limits, often not more than 0.15% europa.euscispace.com.
The distinct biological activities of the enantiomers highlight the importance of stereochemistry in drug design and development. The use of a single, active enantiomer can lead to a better therapeutic index by avoiding potential side effects or metabolic burdens associated with the inactive enantiomer.
| Feature | (R)-enantiomer (Lacosamide) | (S)-enantiomer | Reference |
| Chemical Name | (R)-2-acetamido-N-benzyl-3-methoxypropionamide | (S)-2-acetamido-N-benzyl-3-methoxypropionamide | mdpi.com |
| Biological Activity | Active anticonvulsant | Inactive | mdpi.comphenomenex.com |
| Role in Pharmaceuticals | Active Pharmaceutical Ingredient (API) | Impurity | phenomenex.comeuropa.eu |
| Precursor | (2R)-2-acetamido-3-methoxypropanoic acid (derived from D-serine) | This compound | google.compatsnap.com |
Computational Chemistry and Molecular Modeling Applications in Research of 2s 2 Acetamido 3 Methoxypropanoic Acid Derivatives
De Novo Design and Optimization of Analogues based on the (2S)-2-Acetamido-3-Methoxypropanoic Acid Scaffold
De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. This process can be broadly categorized into two main approaches: ligand-based and structure-based design. When a library of known active compounds for a specific target is available, ligand-based methods can be employed to generate new molecules with similar properties. However, when the three-dimensional structure of the biological target is known, structure-based design allows for the creation of molecules that are complementary in shape and chemical properties to the target's binding site.
For the this compound scaffold, de novo design algorithms can be utilized to explore a vast chemical space and generate novel analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties. These programs can either "grow" a molecule within the active site of a target protein or piece together molecular fragments to create a novel ligand.
The optimization of these newly designed analogues is an iterative process. Initial designs are typically subjected to computational evaluation of their binding affinity, drug-likeness (e.g., Lipinski's rule of five), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Promising candidates can then be synthesized and experimentally tested, with the results feeding back into the design cycle for further refinement.
Table 1: Hypothetical De Novo Designed Analogues of this compound and their Predicted Properties
| Analogue ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski Rule of Five Violations | Predicted ADMET Risk |
| DA-001 | Replacement of methoxy (B1213986) group with a cyclopropyl (B3062369) group | -8.5 | 0 | Low |
| DA-002 | Addition of a phenyl ring to the acetamido group | -9.2 | 1 | Moderate |
| DA-003 | Bioisosteric replacement of the carboxylic acid with a tetrazole | -7.9 | 0 | Low |
| DA-004 | Extension of the methoxy group to a longer alkoxy chain | -8.1 | 0 | Low |
Molecular Docking and Simulation Studies of Compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them based on their predicted binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the compound-target interactions. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand in the binding pocket, the conformational changes in the protein upon ligand binding, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
These studies are instrumental in:
Identifying key amino acid residues involved in the binding of this compound derivatives.
Explaining the structure-activity relationships observed in a series of analogues.
Guiding the optimization of lead compounds to enhance their interaction with the target.
Table 2: Illustrative Molecular Docking Results for a this compound Derivative with a Hypothetical Kinase Target
| Parameter | Value |
| Ligand | (2S)-2-acetamido-3-methoxy-N-phenylpropanamide |
| Protein Target | Hypothetical Kinase XYZ (PDB ID: 0XXX) |
| Docking Software | AutoDock Vina |
| Predicted Binding Energy | -9.8 kcal/mol |
| Key Interacting Residues | ASP145 (Hydrogen Bond), LYS72 (Hydrogen Bond), VAL25 (Hydrophobic), ILE89 (Hydrophobic) |
| RMSD from Crystal Structure | 1.2 Å (hypothetical) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed activity. nih.gov
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme or receptor. The molecular descriptors used in such a model could include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule, such as partial charges and dipole moment.
Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of newly designed, unsynthesized analogues. This predictive capability allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process.
Table 3: Example of a 2D-QSAR Equation for a Series of this compound Analogues
| Statistical Parameter | Value |
| Equation | pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.2 * (Number of H-bond Donors) + 3.4 |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| Number of Compounds in Training Set | 30 |
| Number of Compounds in Test Set | 10 |
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is essential for comprehending its interaction with a biological target.
The interplay between the acetamido, methoxy, and carboxylic acid groups will dictate the preferred spatial arrangement of the molecule. For instance, intramolecular hydrogen bonding can significantly influence the conformational landscape. A thorough conformational analysis can reveal the bioactive conformation—the specific 3D structure the molecule adopts when it binds to its target—which is invaluable information for structure-based drug design. Theoretical conformational analysis of related N-acetylated amino acids has shown that the backbone and side-chain conformations are interdependent, with specific dihedral angles being favored. nih.gov
Emerging Research Directions and Future Prospects of 2s 2 Acetamido 3 Methoxypropanoic Acid in Medicinal Chemistry Research
Development of Novel Functionalized Amino Acid Derivatives for Diverse Therapeutic Research Areas
(2S)-2-acetamido-3-methoxypropanoic acid serves as a valuable building block for synthesizing more complex and functionally diverse molecules. The inherent chirality and the presence of multiple functional groups—a carboxylic acid, an amide, and an ether—allow for a wide range of chemical modifications. By altering these functional groups, medicinal chemists can fine-tune the molecule's properties to target various diseases.
The development of derivatives from similar propanoic acid backbones has shown significant promise in several therapeutic areas. For instance, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research into functionalized 2,3-diaminopropionates is paving the way for new monobactam antibiotics to combat resistant bacteria. rsc.org Furthermore, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified promising candidates with both anticancer and antioxidant properties. mdpi.com These examples highlight the potential of using a core propanoic acid structure, like that of this compound, as a template for generating novel drug candidates across different fields.
The strategic functionalization of the this compound scaffold could lead to new classes of therapeutic agents. Modifications can be designed to enhance target specificity, improve pharmacokinetic profiles, and increase potency.
Table 1: Potential Functionalization Strategies and Therapeutic Targets
| Modification Site | Potential Functional Group | Targeted Therapeutic Area |
|---|---|---|
| Carboxylic Acid | Ester, Amide, Hydroxamic Acid | Anti-inflammatory, Anticancer, Antiviral |
| Acetamido Group | Substitution on the acetyl methyl | Neurological Disorders, Metabolic Diseases |
Exploration of New Biological Activities Beyond Established Modalities
While direct biological activities of this compound are still under extensive investigation, its role as a precursor to biologically active molecules is a key area of research. The structural similarity to N-acetylated amino acids, which play roles in various biological pathways, suggests that this compound and its derivatives could exhibit novel pharmacological effects. Research indicates that amino acid derivatives can influence anabolic hormone secretion and mental performance. medchemexpress.com
The exploration of new biological activities is a crucial step in realizing the full therapeutic potential of this scaffold. For example, dehydroabietic acid, another complex organic acid, and its derivatives have demonstrated a wide array of activities, including anticancer, antibacterial, antiviral, and antiulcer properties. mdpi.com Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic properties, showing potential beyond simple anti-inflammatory action. mdpi.com This broad-spectrum potential seen in related structures encourages a wider investigation into the bioactivity of this compound derivatives. One promising area is in central nervous system applications, as some research suggests that the compound may be able to cross the blood-brain barrier.
Advanced Synthetic Methodologies for Enhanced Enantioselectivity and Efficiency
The therapeutic efficacy of chiral molecules often depends on their specific stereochemistry. Therefore, the development of efficient and highly enantioselective synthetic methods for this compound is paramount. While various methods exist for synthesizing amino acid derivatives, achieving high purity of the desired (2S) enantiomer is a key objective.
Advanced synthetic strategies often focus on establishing the stereocenter early in the synthetic route. For instance, the Sharpless asymmetric epoxidation is a powerful technique used to create chiral centers in the synthesis of complex molecules, including aryloxy-methyl-morpholino compounds. nih.gov This method, starting from achiral materials, can be adapted to produce specific enantiomers with high selectivity. Other approaches involve biocatalysis, using enzymes like lipases to perform stereoselective reactions, which aligns with the principles of green chemistry by often avoiding harsh solvents and reagents. mdpi.com The synthesis of functionalized diaminopropionates has also been achieved through divergent synthesis, allowing for the creation of a variety of analogs from a common intermediate. rsc.org
Table 2: Comparison of Synthetic Approaches
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Sharpless Asymmetric Epoxidation | Use of a chiral catalyst to create stereocenters from an achiral precursor. nih.gov | High enantioselectivity, applicable to a range of substrates. |
| Biocatalysis | Employment of enzymes (e.g., lipases) for stereoselective transformations. mdpi.com | Environmentally friendly, high selectivity under mild conditions. |
Integration of High-Throughput Screening and Computational Approaches in Early-Stage Drug Discovery Research
Modern drug discovery heavily relies on the integration of computational tools and high-throughput screening (HTS) to accelerate the identification and optimization of lead compounds. For a scaffold like this compound, these technologies are invaluable for exploring its potential.
Computational analysis, including molecular docking, can predict how derivatives of this amino acid might bind to specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.net These in-silico studies help prioritize which derivatives to synthesize, saving time and resources. mdpi.commdpi.com For example, docking studies have been used to understand the interaction of propanoic acid derivatives with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are important targets in inflammation and cancer. researchgate.net
Once a library of derivatives is synthesized, HTS can be employed to rapidly test them against a wide range of biological targets. This allows for the identification of "hits"—compounds that show desired activity. The data from HTS, combined with computational modeling, provides a powerful feedback loop for structure-activity relationship (SAR) studies, guiding the design of more potent and selective drug candidates. This integrated approach has been successfully used to identify novel compounds with anticancer and antioxidant activities from a series of propanoic acid derivatives. mdpi.com The simplicity of the chemical reactions for creating some derivatives could also facilitate the large-scale synthesis needed for extensive screening and future development. asm.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
